molecular formula C20H22N6O2 B6019994 N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE

N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE

Cat. No.: B6019994
M. Wt: 378.4 g/mol
InChI Key: VPPKWJMVJOIRBZ-UHFFFAOYSA-N
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Description

N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE is a complex organic compound with a unique structure that includes quinazoline and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, followed by the introduction of the ethoxy and methyl groups, and finally the coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-(acetylamino)[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide
  • N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide

Uniqueness

N-[(Z)-AMINO[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-4-28-13-9-10-17-15(11-13)12(2)23-20(24-17)26-19(21)25-18(27)14-7-5-6-8-16(14)22-3/h5-11,22H,4H2,1-3H3,(H3,21,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKWJMVJOIRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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